molecular formula C24H28N2O4 B2471834 2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)pentanoic acid CAS No. 2137458-63-8

2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)pentanoic acid

Cat. No.: B2471834
CAS No.: 2137458-63-8
M. Wt: 408.498
InChI Key: XUAGCDONODYBTK-UHFFFAOYSA-N
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Description

2-(4-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)pentanoic acid is a synthetic unnatural amino acid derivative featuring:

  • Pentanoic acid backbone: A five-carbon chain with a carboxylic acid terminus.
  • Piperazine ring: A six-membered diamine heterocycle substituted at the second carbon position.
  • Fmoc protection: The 9-fluorenylmethyloxycarbonyl (Fmoc) group, a common protecting group in peptide synthesis, is attached to the piperazine nitrogen .

This compound is designed for use in solid-phase peptide synthesis (SPPS), where the Fmoc group enables selective deprotection under mild basic conditions. Its piperazine moiety introduces tertiary amine functionality, which may enhance solubility, modify pharmacokinetics, or serve as a pharmacophore in peptide mimetics .

Properties

IUPAC Name

2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O4/c1-2-7-22(23(27)28)25-12-14-26(15-13-25)24(29)30-16-21-19-10-5-3-8-17(19)18-9-4-6-11-20(18)21/h3-6,8-11,21-22H,2,7,12-16H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUAGCDONODYBTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)N1CCN(CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)pentanoic acid typically involves the following steps:

    Fmoc Protection: The fluorenylmethoxycarbonyl group is introduced to protect the amino group of piperazine. This is usually achieved by reacting piperazine with Fmoc chloride in the presence of a base such as triethylamine.

    Coupling Reaction: The protected piperazine is then coupled with pentanoic acid using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) along with a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated peptide synthesizers that can handle large-scale synthesis with high precision. The use of solid-phase peptide synthesis (SPPS) techniques is common, where the compound is assembled step-by-step on a solid support.

Chemical Reactions Analysis

Deprotection of the Fmoc Group

The Fmoc (9-fluorenylmethyloxycarbonyl) group is a widely used temporary protecting group for amines in peptide synthesis. Its removal typically involves base-catalyzed β-elimination under mild conditions:

  • Reagent : 20–50% piperidine in dimethylformamide (DMF) .

  • Mechanism : The base abstracts the acidic β-hydrogen of the fluorenyl ring, triggering cleavage of the carbamate linkage and releasing CO₂ and the free amine.

  • Kinetics : Deprotection is typically complete within 10–30 minutes at room temperature .

Amide Bond Formation

The terminal carboxylic acid can participate in activation and coupling reactions with amines to form amides:

Reaction TypeActivation AgentSolventYield (%)Source
Carbodiimide-mediatedDCC or EDC with HOBtDMF/CH₂Cl₂85–92
Mixed anhydrideIsobutyl chloroformateTHF78

Example : Reaction with a primary amine (e.g., benzylamine) in the presence of EDC/HOBt yields the corresponding amide derivative .

Reduction of the Carboxylic Acid

The pentanoic acid moiety can be reduced to its corresponding alcohol:

  • Reagent : Borane-THF complex or LiAlH₄ .

  • Conditions : 0°C to room temperature, inert atmosphere.

  • Challenges : The Fmoc group remains stable under these conditions, but over-reduction or side reactions may occur with stronger reducing agents .

Esterification Reactions

The carboxylic acid can be converted to esters for solubility modulation or intermediate synthesis:

  • Methyl ester : Treatment with thionyl chloride (SOCl₂) followed by methanol .

  • Benzyl ester : Using benzyl bromide and a base (e.g., DIPEA) in DMF .

Key Data :

Ester TypeReagentsReaction TimeYield (%)
MethylSOCl₂, MeOH2 h89
BenzylBnBr, DIPEA, DMF12 h75

Piperazine Ring Functionalization

The piperazine nitrogen can undergo alkylation or acylation at the secondary amine positions:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) .

  • Acylation : Acetic anhydride or acyl chlorides modify the ring’s electronic properties .

Example :

  • Reaction with 4-nitrobenzyl bromide yields a disubstituted piperazine derivative, confirmed via ¹H NMR .

Biological Interactions

This compound’s structural analogs exhibit enzyme inhibition properties. For example:

  • Falcipain-2 Inhibition : Derivatives of 4-(9H-fluoren-9-yl)piperazin-1-yl methanone show anticryptococcal activity with IC₅₀ values of 2.91–34 μM against Plasmodium falciparum .

  • Selectivity : The Fmoc group contributes to selectivity over human cathepsin K (IC₅₀ > 100 μM) .

Stability and Degradation

  • Acid Sensitivity : The Fmoc group is stable under weakly acidic conditions (pH > 4) but degrades in strong acids (e.g., TFA).

  • Thermal Stability : Decomposes above 200°C, as evidenced by TGA analysis .

Scientific Research Applications

2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)pentanoic acid is widely used in scientific research, particularly in:

    Peptide Synthesis: As a protecting group for amino acids in the synthesis of peptides and proteins.

    Drug Development: In the design of peptide-based drugs and therapeutic agents.

    Bioconjugation: For linking biomolecules in bioconjugation techniques.

    Material Science: In the development of novel materials with specific functional properties.

Mechanism of Action

The primary mechanism of action for 2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)pentanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. Upon completion of the synthesis, the Fmoc group can be selectively removed to reveal the free amino group, allowing for further functionalization or conjugation.

Comparison with Similar Compounds

Substituent Variations in the Amine Moiety

The piperazine group in the target compound distinguishes it from analogs with alternative tertiary amines. Key examples include:

Compound Name Amine Substituent Key Properties Reference
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(piperidin-1-yl)pentanoic acid Piperidine (6-membered, one N atom) Higher lipophilicity; reduced hydrogen-bonding capacity vs. piperazine
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(azepan-1-yl)pentanoic acid Azepane (7-membered ring) Increased conformational flexibility; potential for altered receptor binding
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-((2-cyanoethyl)(methyl)amino)pentanoic acid Cyanoethyl-methylamine Enhanced polarity; potential for nucleophilic interactions
(2S)-5-(1-Benzylhydrazin-1-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoic acid Benzylhydrazinyl Unique redox properties; potential for crosslinking in peptides

Key Insight: Piperazine’s dual nitrogen atoms provide two sites for hydrogen bonding or protonation, enhancing solubility in aqueous environments compared to mono-amine analogs like piperidine .

Backbone Chain Length and Stereochemistry

The pentanoic acid chain length (5 carbons) contrasts with shorter or branched analogs:

Compound Name Backbone Structure Optical Rotation ([α]D) Yield Reference
2-[4-(Fmoc)piperazin-1-yl]acetic acid (CAS 180576-05-0) Acetic acid (2 carbons) N/A N/A
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,4-dimethylpentanoic acid Branched pentanoic acid N/A N/A
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(piperidin-1-yl)pentanoic acid Linear pentanoic acid −9.9 (c=1.4 in DMF) 98%

Key Insight: The linear pentanoic backbone balances flexibility and steric bulk, optimizing compatibility with peptide synthesis resins compared to shorter (e.g., acetic acid) or bulkier derivatives .

Biological Activity

2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)pentanoic acid, often referred to as a fluorene-derived compound, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

The compound's chemical structure is characterized by a fluorene moiety, which contributes to its lipophilicity and biological activity. The molecular formula is C21H22N2O4C_{21}H_{22}N_{2}O_{4}, with a molecular weight of 366.41 g/mol.

PropertyValue
Molecular FormulaC21H22N2O4
Molecular Weight366.41 g/mol
CAS Number180576-05-0
Storage ConditionsInert atmosphere, 2-8°C

Research indicates that the compound may interact with various biological targets, including receptors and enzymes involved in cellular signaling pathways. The piperazine moiety is known for its role in modulating neurotransmitter systems, which could explain some of the compound's pharmacological effects.

Antimicrobial Activity

Studies have shown that derivatives of fluorene compounds exhibit significant antimicrobial properties. For instance, a related compound demonstrated inhibition against pathogenic bacteria through disruption of cell wall synthesis. This suggests that this compound may possess similar antimicrobial effects.

Cytotoxicity Studies

Cytotoxicity assays using various cancer cell lines have indicated that this compound can induce apoptosis in a concentration-dependent manner. For example, in vitro studies reported an IC50 value of approximately 25 µM against human breast cancer cells, indicating potential as an anticancer agent.

Case Studies

  • Fluorene Derivative in Cancer Treatment
    • A study evaluated the efficacy of a structurally similar fluorene compound in treating breast cancer. Results showed significant tumor growth inhibition and enhanced apoptosis markers in treated cells compared to controls.
  • Antimicrobial Efficacy
    • Research focused on the antimicrobial properties of piperazine derivatives revealed that compounds similar to this compound exhibited potent activity against Gram-positive and Gram-negative bacteria.

Q & A

Q. What is the role of the Fmoc (fluorenylmethoxycarbonyl) group in this compound, and how does it influence peptide synthesis?

The Fmoc group serves as a temporary protective group for amines during solid-phase peptide synthesis (SPPS). Its orthogonality to acid-labile protecting groups allows selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF), enabling stepwise peptide chain elongation. The bulky fluorenyl moiety enhances steric protection of the amine, reducing side reactions such as diketopiperazine formation .

Q. How is the compound characterized to confirm structural integrity after synthesis?

Analytical methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify backbone connectivity and functional groups (e.g., Fmoc carbonyl at ~155 ppm in ¹³C NMR) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., observed [M+H]⁺ matching theoretical values within 5 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC assesses purity (>95% by UV detection at 254 nm) .

Q. What are the recommended storage conditions to maintain stability?

Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis of the Fmoc group. Avoid prolonged exposure to light or moisture, which can degrade the carbonate linkage .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency of this compound in SPPS when synthesizing sterically hindered peptides?

  • Activation Reagents : Use HATU or HBTU with 1–5 equivalents of DIEA in DMF to enhance reactivity .
  • Extended Coupling Times : Increase reaction time to 2–4 hours for bulky residues.
  • Double Coupling : Repeat the coupling step to ensure >99% yield, monitored by Kaiser or chloranil tests .

Q. What strategies resolve low solubility of the compound in SPPS-compatible solvents?

  • Solvent Blends : Use DMF:DMSO (9:1 v/v) or DCM:DMF (1:1) to improve solubility .
  • Microwave-Assisted Synthesis : Apply controlled heating (50–60°C) to reduce aggregation .
  • Side-Chain Modifications : Introduce solubilizing groups (e.g., PEG or charged residues) at non-critical positions .

Q. How should contradictory NMR data (e.g., unexpected splitting patterns) be interpreted during structural validation?

  • Dynamic Effects : Check for rotameric equilibria in the piperazine ring using variable-temperature NMR.
  • Impurity Analysis : Compare with synthetic intermediates to identify byproducts (e.g., incomplete Fmoc deprotection) .
  • DFT Calculations : Simulate expected spectra to correlate observed shifts with conformational states .

Q. What safety precautions are critical given the lack of comprehensive toxicological data?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for handling powders .
  • Respiratory Protection : Use NIOSH-certified N95 masks if airborne particles are generated .
  • Waste Disposal : Treat as hazardous organic waste; incinerate at >800°C to degrade fluorenyl byproducts .

Methodological Challenges & Solutions

Q. How can researchers mitigate racemization during Fmoc removal in acidic environments?

  • Buffered Deprotection : Add 2% (v/v) HOBt to piperidine solutions to stabilize the amino acid intermediate .
  • Low-Temperature Protocols : Conduct deprotection at 0–4°C to slow racemization kinetics .

Q. What analytical workflows validate the compound’s compatibility with automated peptide synthesizers?

  • Real-Time Monitoring : Use inline UV sensors to track Fmoc deprotection (λ = 301 nm) .
  • Cleavage Efficiency Tests : Compare pre- and post-cleavage HPLC profiles to assess resin loading efficiency .

Q. How do researchers address discrepancies in bioactivity data between batches?

  • Batch Reproducibility : Standardize synthesis protocols (e.g., reagent purity, reaction time) and validate via LC-MS .
  • Bioassay Controls : Include reference compounds (e.g., Fmoc-Ala-OH) to calibrate activity measurements .

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